molecular formula C21H20N4OS B2384979 1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone CAS No. 306290-72-2

1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone

Cat. No. B2384979
CAS RN: 306290-72-2
M. Wt: 376.48
InChI Key: BDIBVTWWRGIXQA-UHFFFAOYSA-N
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Description

The compound “1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone” is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring, a triazole ring, and a pyridine ring . These types of compounds are often used in pharmaceuticals and biologically important compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and properties. Compounds containing 1,2,4-triazole rings often act as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its potential uses in pharmaceuticals or other areas .

properties

IUPAC Name

1-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-14-7-9-17(10-8-14)25-15(2)12-18(16(25)3)19(26)13-27-21-23-22-20-6-4-5-11-24(20)21/h4-12H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIBVTWWRGIXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NN=C4N3C=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone
Reactant of Route 2
Reactant of Route 2
1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone
Reactant of Route 3
1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone
Reactant of Route 4
Reactant of Route 4
1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone
Reactant of Route 5
Reactant of Route 5
1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone
Reactant of Route 6
Reactant of Route 6
1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone

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